1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-Ethenyl-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structureThe bicyclic framework provides a rigid structure that can mimic the spatial arrangement of other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . This method provides a scalable approach to produce the compound in significant quantities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in probing biological systems and understanding molecular interactions.
Medicine: Its potential as a drug scaffold is being explored for developing new therapeutics, particularly in the field of antihistamines and other bioactive compounds.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets in biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, mimicking the spatial arrangement of natural substrates or ligands. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but lacks the ethenyl group.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that serves as a bioisostere for meta-substituted benzenes
Uniqueness
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to its ethenyl group, which provides additional sites for chemical modification and enhances its potential as a versatile scaffold in drug design. The presence of the nitrogen atom also imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14ClN |
---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
1-ethenyl-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8-5-7(6-8)3-4-9-8;/h2,7,9H,1,3-6H2;1H |
InChI Key |
VBGUWXAASZFBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC(C1)CCN2.Cl |
Origin of Product |
United States |
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